molecular formula C13H20O4 B14325132 Diethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate CAS No. 112289-99-3

Diethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate

Cat. No.: B14325132
CAS No.: 112289-99-3
M. Wt: 240.29 g/mol
InChI Key: FGEFOCWUGBNFOC-UHFFFAOYSA-N
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Description

Diethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate is an organic compound with the molecular formula C13H20O4. It is a diester derivative of cyclohexene, characterized by the presence of two ester groups attached to a cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate typically involves the esterification of 4-methylcyclohex-3-ene-1,2-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same esterification reaction but with optimized parameters for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diacids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing ester groups to alcohols.

    Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Diethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to form the corresponding acids, which can then participate in various biochemical pathways. The cyclohexene ring provides a rigid framework that can interact with enzymes and receptors, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl cyclohex-4-ene-1,2-dicarboxylate
  • Dimethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate
  • Diethyl 3-methylcyclohex-3-ene-1,2-dicarboxylate

Uniqueness

Diethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate is unique due to the presence of a methyl group at the 4-position of the cyclohexene ring. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

CAS No.

112289-99-3

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

diethyl 4-methylcyclohex-3-ene-1,2-dicarboxylate

InChI

InChI=1S/C13H20O4/c1-4-16-12(14)10-7-6-9(3)8-11(10)13(15)17-5-2/h8,10-11H,4-7H2,1-3H3

InChI Key

FGEFOCWUGBNFOC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(=CC1C(=O)OCC)C

Origin of Product

United States

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